6-Methoxypyrazolo[1,5-A]pyridin-5-amine
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Overview
Description
Preparation Methods
The synthesis of 6-Methoxypyrazolo[1,5-A]pyridin-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a pyrazole derivative, with a methoxy-substituted pyridine . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
6-Methoxypyrazolo[1,5-A]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methoxypyrazolo[1,5-A]pyridin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-Methoxypyrazolo[1,5-A]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
6-Methoxypyrazolo[1,5-A]pyridin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridin-5-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Amino-pyrazoles: These compounds have similar core structures but differ in their substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-methoxypyrazolo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,9H2,1H3 |
InChI Key |
YUJFZGRTNWMPGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CC=N2)C=C1N |
Origin of Product |
United States |
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